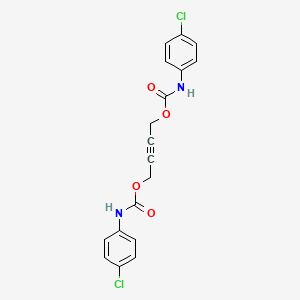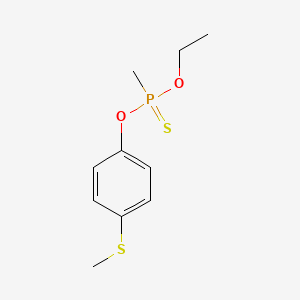
Titanium(III) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(III) bromide is an inorganic compound with the chemical formula TiBr₃. It appears as a blue-black paramagnetic solid with a reddish reflection . This compound is known for its limited applications, primarily serving as a catalyst in the polymerization of alkenes .
Preparation Methods
Titanium(III) bromide can be synthesized through several methods:
-
Heating Titanium(IV) Bromide in Hydrogen Atmosphere: : [ 2 \text{TiBr}_4 + \text{H}_2 \rightarrow 2 \text{TiBr}_3 + 2 \text{HBr} ] This method involves heating titanium(IV) bromide in the presence of hydrogen gas .
-
Comproportionation of Titanium Metal and Titanium(IV) Bromide: : [ \text{Ti} + 3 \text{TiBr}_4 \rightarrow 4 \text{TiBr}_3 ] This reaction involves the direct combination of titanium metal with titanium(IV) bromide .
Chemical Reactions Analysis
Titanium(III) bromide undergoes various chemical reactions:
-
Oxidation: : Heating this compound results in the formation of titanium(II) bromide and titanium(IV) bromide: [ 2 \text{TiBr}_3 \rightarrow \text{TiBr}_4 + \text{TiBr}_2 ]
-
Formation of Adducts: : this compound dissolves in donor solvents like pyridine and nitriles to form 3:1 adducts: [ \text{TiBr}_3 + 3 \text{L} \rightarrow \text{TiBr}_3\text{L}_3 ] where L represents the donor solvent .
Scientific Research Applications
Titanium(III) bromide has several applications in scientific research:
-
Catalysis: : It is used as a catalyst in the polymerization of alkenes, facilitating the formation of long-chain polymers .
-
Free Radical Reactions: : this compound is employed in free radical reactions, particularly in the synthesis of multifunctional organic compounds. It aids in nucleophilic radical additions to imines, pinacol coupling reactions, and ring opening of epoxides .
-
Nanomaterials: : Titanium-based compounds, including this compound, are explored for their potential in creating lead-free perovskite nanocrystals, which have applications in optoelectronics and nonlinear optics .
Mechanism of Action
The mechanism of action of titanium(III) bromide primarily involves its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by activating monomers and enabling their linkage. In free radical reactions, this compound generates radicals that participate in various organic transformations .
Comparison with Similar Compounds
Titanium(III) bromide can be compared with other titanium halides:
-
Titanium(III) Chloride (TiCl₃): : Similar to this compound, titanium(III) chloride is used as a catalyst in polymerization reactions. this compound is less commonly used due to its higher cost and limited availability .
-
Titanium(IV) Bromide (TiBr₄): : Titanium(IV) bromide is more volatile and is used in different catalytic applications compared to this compound. It also forms adducts with donor ligands, similar to this compound .
-
Titanium(III) Fluoride (TiF₃): : Titanium(III) fluoride is another halide of titanium that shares similar properties with this compound but is less commonly used in industrial applications .
Properties
CAS No. |
13135-31-4 |
|---|---|
Molecular Formula |
Br3Ti |
Molecular Weight |
287.58 g/mol |
IUPAC Name |
tribromotitanium |
InChI |
InChI=1S/3BrH.Ti/h3*1H;/q;;;+3/p-3 |
InChI Key |
MTAYDNKNMILFOK-UHFFFAOYSA-K |
Canonical SMILES |
[Ti](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


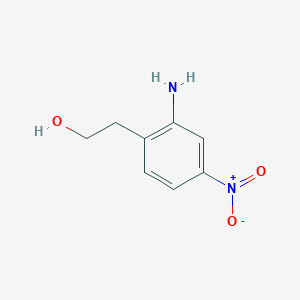
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)


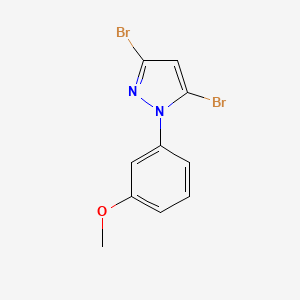
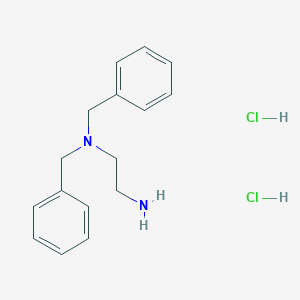

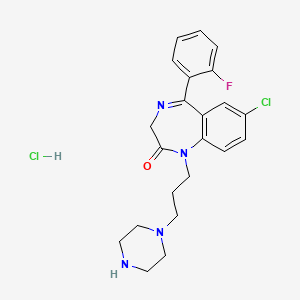

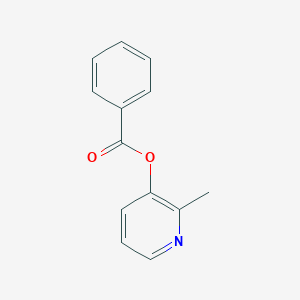
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
